2-(2-Oxopropyl)-2H-tetrazole

Description

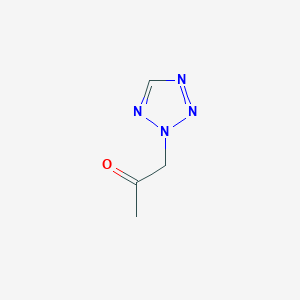

Structure

2D Structure

3D Structure

Properties

CAS No. |

13616-38-1; 83485-71-6 |

|---|---|

Molecular Formula |

C4H6N4O |

Molecular Weight |

126.119 |

IUPAC Name |

1-(tetrazol-2-yl)propan-2-one |

InChI |

InChI=1S/C4H6N4O/c1-4(9)2-8-6-3-5-7-8/h3H,2H2,1H3 |

InChI Key |

MBQGOHNTRNKILW-UHFFFAOYSA-N |

SMILES |

CC(=O)CN1N=CN=N1 |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Oxopropyl 2h Tetrazole and Analogous Tetrazoles

Direct Synthetic Approaches to 2-Substituted Tetrazoles

Direct methods offer convergent and efficient routes to the desired tetrazole scaffolds. These include classical cycloadditions, regioselective alkylations, and modern multi-component reactions.

The [2+3] cycloaddition between a nitrile and an azide (B81097) source is a fundamental and widely used method for constructing the tetrazole ring. nih.govnih.gov While the reaction between organonitriles and metal azides (like sodium azide) typically yields 5-substituted 1H-tetrazoles, modifications to this strategy can produce N-substituted isomers. acs.orgacs.org

To achieve N2-substitution, intramolecular [2+3] cycloadditions are particularly effective. In this approach, a molecule containing both a nitrile and an organic azide moiety is designed to cyclize, leading to fused tetrazole systems. acs.org For non-fused 2,5-disubstituted tetrazoles, a one-pot sequence involving a 1,3-dipolar cycloaddition followed by a diazotization reaction of aliphatic amines can preferentially form the 2,5-disubstituted product. organic-chemistry.org

Another strategy involves the reaction of aryldiazonium salts with compounds like α-diazocarbonyls or formamidine, followed by cyclization, to yield 2-aryl-2H-tetrazoles. organic-chemistry.orgnih.govorganic-chemistry.org The use of catalysts, such as cobalt(II) complexes, can significantly promote the [3+2] cycloaddition of sodium azide to organonitriles, enhancing reaction rates and yields under mild conditions. acs.org

| Reactants | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Nitriles + NaN3 | Co(II)-complex | Methanol, Reflux | 5-Aryl-1H-tetrazoles | Up to 98% | nih.govacs.org |

| Aryldiazonium Salts + Amidines | I2/KI | DMSO, rt | 2,5-Disubstituted tetrazoles | Good | organic-chemistry.orgorganic-chemistry.org |

| Arenediazonium Salts + Trimethylsilyldiazomethane | Silver catalysis | - | 2-Aryl-2H-tetrazoles | Moderate to Good | nih.gov |

| Organic Azides + Heteroatom-substituted Nitriles (intramolecular) | None (Thermal) | - | Fused 5-heterotetrazoles | High | acs.org |

The direct alkylation of a pre-formed 5-substituted-1H-tetrazole ring is a common method for synthesizing 1,5- and 2,5-disubstituted tetrazoles. researchgate.net A significant challenge in this approach is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, often yielding a mixture of isomers. researchgate.netmdpi.com

Several strategies have been developed to favor the formation of the thermodynamically more stable N2-isomer. rsc.org The choice of alkylating agent, base, solvent, and catalyst can influence the N2:N1 ratio. For instance, the alkylation of 5-substituted tetrazoles with alcohols in the presence of acid catalysts is a selective method for synthesizing 2,5-disubstituted tetrazoles. core.ac.uk

More advanced protocols for regioselective N2-arylation and N2-alkylation include:

Copper-catalyzed arylation: Using a copper catalyst like [Cu(OH)(TMEDA)]₂Cl₂ allows for the mild and highly regioselective N2-arylation of 5-substituted tetrazoles with various arylboronic acids. organic-chemistry.org

Diaryliodonium salts: These reagents enable a simple, metal-free, and regioselective N2-arylation strategy. organic-chemistry.org

Diazotization of aliphatic amines: This method uses a transient alkyl diazonium intermediate as the alkylating agent, preferentially forming the 2,5-disubstituted tetrazole. organic-chemistry.orgrsc.org

To synthesize the target compound, 2-(2-Oxopropyl)-2H-tetrazole, one would alkylate a suitable 5-substituted-1H-tetrazole with an α-haloketone, such as 1-chloro-2-propanone or 1-bromo-2-propanone, under conditions optimized for N2-selectivity.

| Tetrazole Substrate | Electrophile | Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| 5-Substituted-1H-tetrazole | Arylboronic acids | [Cu(OH)(TMEDA)]₂Cl₂ | Mild, highly regioselective N2-arylation | organic-chemistry.org |

| 5-Substituted-1H-tetrazole | Diaryliodonium salts | None (Metal-free) | Regioselective N2-arylation | organic-chemistry.org |

| 5-Substituted-1H-tetrazole | Aliphatic amines/NaNO₂ | Acid | Preferential formation of 2,5-disubstituted tetrazoles | organic-chemistry.orgrsc.org |

| 5R-Tetrazoles | Alcohols/Olefins | Acid (e.g., H₂SO₄) | Selective synthesis of 2,5-disubstituted tetrazoles | core.ac.uk |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, are powerful tools for generating molecular diversity and complexity. acs.orgnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly construct libraries of compounds. nih.govbeilstein-journals.org Ugi and Passerini-type reactions are prominent MCRs adapted for tetrazole synthesis.

The Ugi-azide four-component reaction (UA-4CR) is a cornerstone of MCR-based tetrazole synthesis. mdpi.comresearchgate.net In this reaction, an aldehyde or ketone, an amine, an isocyanide, and an azide source (typically hydrazoic acid, HN₃, often generated in situ from trimethylsilyl (B98337) azide, TMSN₃) converge to form a 1,5-disubstituted-1H-tetrazole. researchgate.netnih.gov The reaction proceeds through the formation of an α-amino imidoyl azide intermediate, which then undergoes intramolecular cyclization to the tetrazole ring. researchgate.net This methodology offers a broad substrate scope, allowing for the synthesis of a wide array of structurally diverse tetrazoles. acs.orgnih.gov The integration of the Ugi-azide reaction with subsequent cyclizations, such as the Heck reaction, allows for the one-pot synthesis of complex polycyclic systems containing a tetrazole motif. nih.gov

| Component 1 (Oxo) | Component 2 (Amine) | Component 3 (Isocyanide) | Component 4 (Azide) | Product | Reference |

|---|---|---|---|---|---|

| Aldehyde | Primary/Secondary Amine | Isocyanide | TMSN₃ | 1,5-Disubstituted-1H-tetrazole | acs.orgresearchgate.netnih.gov |

| Ketone | Primary/Secondary Amine | Isocyanide | TMSN₃ | 1,5,5-Trisubstituted-1H-tetrazole | acs.orgresearchgate.net |

| 2-Bromobenzaldehyde | Allylamine | Various Isocyanides | TMSN₃ | Tetrazole intermediate for Heck reaction | nih.gov |

The Passerini reaction, another important isocyanide-based MCR, has been adapted for tetrazole synthesis. The Passerini-tetrazole three-component reaction (PT-3CR) involves the reaction of an aldehyde or ketone, an isocyanide, and an azide source (e.g., TMSN₃). nih.govrsc.org This reaction typically yields 1-substituted-5-(α-hydroxyalkyl)-1H-tetrazoles. nih.govrsc.org The PT-3CR provides a convergent and atom-efficient route to these valuable building blocks. nih.gov The reaction has been shown to be efficient under various conditions, including catalyst-free and sonication-accelerated methods, which can improve yields and reaction times. nih.govrsc.org The broad scope of the PT-3CR allows for the use of diverse aldehydes and isocyanides, making it a versatile tool for creating libraries of tetrazole derivatives. beilstein-journals.orgnih.gov

| Component 1 (Oxo) | Component 2 (Isocyanide) | Component 3 (Azide) | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Isocyanide | TMSN₃ | MeOH:H₂O (1:1), Sonication | 5-(1-Hydroxyalkyl)tetrazole | nih.govrsc.orgrsc.org |

| Tetrazole-aldehyde | Various Isocyanides | - (Part of Component 1) | DCM, rt | Complex tetrazole derivatives | beilstein-journals.org |

Multi-component Reaction (MCR) Strategies for Tetrazole Scaffold Construction

Precursor-Driven Syntheses and Transformations

Beyond direct construction of the substituted tetrazole ring, multi-step strategies involving the synthesis and subsequent transformation of precursors are also vital. This approach allows for the introduction of specific functionalities that may not be compatible with direct synthesis methods.

For the synthesis of this compound, a precursor-driven approach could involve:

Synthesis of a Tetrazole Precursor: A 2-(2-hydroxypropyl)-2H-tetrazole analog could be synthesized. This could potentially be achieved via a modified Passerini-type reaction or by the N2-alkylation of a 5-substituted-1H-tetrazole with a suitable propylene (B89431) oxide derivative.

Oxidation: The secondary alcohol of the 2-(2-hydroxypropyl)-2H-tetrazole precursor would then be oxidized to the corresponding ketone using standard oxidizing agents (e.g., PCC, Swern oxidation, or Dess-Martin periodinane) to yield the final product, this compound.

Another precursor strategy involves using tetrazole-aldehydes as versatile building blocks. These can be synthesized efficiently via a PT-3CR and then used in subsequent MCRs or other chemical transformations to build more complex, drug-like molecules incorporating the tetrazole moiety. beilstein-journals.org This method separates the formation of the tetrazole core from the construction of the final complex molecule, offering greater synthetic flexibility.

Routes Utilizing Diazo Compounds and Their Cyclizations

The reaction of diazo compounds with nitriles or other suitable substrates represents a fundamental approach to forming the tetrazole ring. While direct synthesis of this compound via this method is not extensively documented, the principles can be applied to create analogous structures. One-pot sequential reactions of aryldiazonium salts with amidines, followed by oxidative cyclization, provide a pathway to 2,5-disubstituted tetrazoles. nih.govtdcommons.org This method offers mild reaction conditions and short reaction times. nih.govtdcommons.org

Another approach involves the [3+2] cycloaddition of α-diazocarbonyl compounds with arenediazonium salts, which has been improved by silver catalysis. organic-chemistry.org This transformation has been successfully applied to α-diazocarbonyl compounds, which are structurally related to the oxopropyl moiety.

Reactant Combinations Involving Keto-Substituted Azides

The use of keto-substituted azides in cycloaddition reactions is a direct strategy for incorporating the 2-oxopropyl functionality. The [3+2] cycloaddition reaction between nitriles and azides is a well-established method for forming the tetrazole ring. nih.govrsc.org While specific examples using an azide with a keto-substituent to directly yield this compound are not prevalent in the literature, this approach remains a viable synthetic strategy.

A more common and highly effective method for synthesizing compounds like this compound is the N-alkylation of a pre-formed tetrazole ring with a suitable alkylating agent containing a ketone functionality. The reaction of a 5-substituted-1H-tetrazole with an α-halo ketone, such as chloroacetone (B47974), in the presence of a base, can lead to the formation of the desired 2,5-disubstituted-2H-tetrazole. The regioselectivity of this alkylation is a critical aspect, with the formation of both N-1 and N-2 isomers being possible. However, conditions can often be optimized to favor the N-2 isomer. For instance, the synthesis of 1-(5-phenyl-2H-tetrazol-2-yl)propan-2-one, a close analog of the target compound, has been reported. researchgate.net

The alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines is another method that preferentially yields 2,5-disubstituted tetrazoles. organic-chemistry.orgrsc.orggoogle.com This approach offers a one-pot synthesis from readily available nitriles. organic-chemistry.orgrsc.orggoogle.com

Catalysis in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of tetrazole synthesis. Various catalytic systems, including transition metals, organocatalysts, and heterogeneous catalysts, have been employed.

Transition Metal-Catalyzed Methods

Transition metal catalysts have been widely used to promote the synthesis of 2,5-disubstituted tetrazoles. Copper-catalyzed reactions are particularly prominent. For example, a mild and highly regioselective 2-arylation of 5-substituted tetrazoles with arylboronic acids has been achieved using a [Cu(OH)(TMEDA)]₂Cl₂ catalyst. organic-chemistry.org More recently, a protocol utilizing Cu₂O as a catalyst for the aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids has been developed, representing a green and atom-efficient method. researchgate.netrsc.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have also been employed for the synthesis of 1,5-disubstituted tetrazoles, and adaptations of such methods could potentially be applied for N-2 functionalization. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of 2,5-Disubstituted Tetrazoles

| Starting Materials | Catalyst | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Substituted-1H-tetrazole, Arylboronic acid | [Cu(OH)(TMEDA)]₂Cl₂ | MeOH, rt | 2-Aryl-5-substituted-2H-tetrazole | Good to excellent | organic-chemistry.org |

| N-H free tetrazole, Boronic acid | Cu₂O (5 mol%) | O₂, DMSO, 100 °C | 2,5-Disubstituted-2H-tetrazole | High | researchgate.netrsc.org |

| Aryldiazonium salt, Amidine | I₂/KI | K₂CO₃, DMSO, 100 °C | 2,5-Disubstituted-2H-tetrazole | Up to 94% | nih.gov |

Organocatalytic Systems

Organocatalysis offers a metal-free alternative for the synthesis of tetrazoles, often leading to high enantioselectivity in the case of chiral products. While specific organocatalytic methods for the synthesis of this compound are not widely reported, the principles of organocatalytic alkylation can be applied. For instance, the first enantioselective organocatalytic Friedel-Crafts alkylation of pyrroles with α,β-unsaturated aldehydes demonstrates the potential of iminium catalysis to activate substrates for nucleophilic attack, a principle that could be adapted for the N-alkylation of tetrazoles. journalajocs.com

Heterogeneous Catalysis and Nanomaterial Applications

Heterogeneous catalysts and nanomaterials are gaining prominence in organic synthesis due to their ease of separation, reusability, and often enhanced catalytic activity. In tetrazole synthesis, various nanomaterials have been explored as efficient catalysts. nih.gov These materials provide a high surface area and can be functionalized to tune their catalytic properties. While specific applications to the synthesis of this compound are yet to be detailed, the use of magnetic nanoparticles, for example, allows for easy recovery of the catalyst using an external magnet, simplifying the workup procedure.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of tetrazoles to develop more sustainable and environmentally friendly processes. Key considerations include the use of non-toxic and readily available starting materials, the reduction of waste, and the use of eco-friendly solvents and catalysts.

The one-pot synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines is an example of a more atom-economical approach. nih.govtdcommons.org The use of water as a solvent and the application of microwave irradiation are other green aspects that have been explored in tetrazole synthesis. organic-chemistry.org The development of reusable heterogeneous and nanoparticle-based catalysts also aligns with green chemistry principles by minimizing catalyst waste. nih.gov Furthermore, the use of mechanochemical conditions for the regioselective N-alkylation of tetrazoles represents a solvent-free approach, significantly improving the green metrics of the synthesis.

Solvent-Free and Aqueous Reaction Conditions

The use of solvent-free and aqueous reaction conditions aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis by minimizing or eliminating the use of volatile and often toxic organic solvents.

Solvent-free, or solid-state, reactions are typically conducted by grinding or heating the reactants together without any solvent. This approach can lead to higher reaction rates, improved yields, and simpler work-up procedures. For the synthesis of tetrazole analogs, solvent-free multicomponent reactions have been described. For instance, the reaction of Baylis-Hillman acetates, trimethylsilyl azide (TMSN₃), and an arylnitrile can produce 1,5-disubstituted tetrazoles under solvent-free conditions. While this method yields 1,5-isomers, it highlights the feasibility of solvent-free conditions for tetrazole ring formation. A plausible analogous solvent-free synthesis of this compound could involve the alkylation of a pre-formed tetrazole ring with an appropriate propyl-2-one synthon under solvent-free conditions, potentially with catalytic activation. Research has also demonstrated the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles using a sodium borosilicate glass-supported silver nanoparticle catalyst under solvent-free conditions at 120 °C, showcasing the utility of heterogeneous catalysis in such environmentally friendly protocols. mdpi.com

Aqueous synthesis offers another green alternative, utilizing water as a safe, inexpensive, and non-flammable solvent. The reaction of nitriles with sodium azide to form 5-substituted 1H-tetrazoles can be effectively catalyzed by zinc salts in water. nih.gov This method is notable for its broad substrate scope, including various aromatic and alkyl nitriles. nih.gov For the synthesis of 2-substituted tetrazoles like this compound, a subsequent N-alkylation step would be necessary. The alkylation of 5-substituted-1H-tetrazoles often yields a mixture of 1- and 2-substituted isomers. The regioselectivity of this alkylation can be influenced by various factors including the solvent. While organic solvents are common, the development of aqueous alkylation methods is an active area of research. The use of phase-transfer catalysts can facilitate such reactions in biphasic aqueous-organic systems or even in purely aqueous media.

The following table summarizes representative data for the synthesis of tetrazole analogs under solvent-free and aqueous conditions.

| Catalyst/Conditions | Reactants | Product Type | Yield (%) | Reference |

| Solvent-free, 120 °C | Aryl amine, NaN₃, Triethyl orthoformate, Ag/Sodium borosilicate | 1-Substituted 1H-tetrazole | Good to Excellent | mdpi.com |

| Zn(II) salt, Water | Nitrile, NaN₃ | 5-Substituted 1H-tetrazole | Broad Scope | nih.gov |

| FSO₂N₃, Aqueous | Amidines, Guanidines | Tetrazole derivatives | Good | nih.gov |

This table presents a selection of data for analogous reactions and does not represent the direct synthesis of this compound.

Microwave-Assisted and Photochemical Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.govresearchgate.net

Microwave irradiation has been successfully applied to the synthesis of various tetrazole derivatives. researchgate.net For instance, the [2+3] cycloaddition of nitriles with sodium azide can be efficiently promoted by microwave heating, often in the presence of a catalyst. rsc.orgasianpubs.org A one-pot synthesis of 5-substituted 1H-tetrazoles from primary alcohols or aldehydes using iodine in aqueous ammonia (B1221849) under microwave irradiation has been reported, where the in situ generated nitrile undergoes cycloaddition. organic-chemistry.orglew.ro The synthesis of 2,5-disubstituted tetrazoles can also be achieved through microwave-assisted methods. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chlorides with 5-amino-1H-tetrazole under microwave irradiation yields N-(1H-tetrazol-5-yl) pyrazole (B372694) carboxamides. researchgate.net A potential microwave-assisted synthesis of this compound could involve the alkylation of a suitable 5-substituted or unsubstituted tetrazole with chloroacetone or a related electrophile under microwave irradiation, which would likely reduce the reaction time and improve the efficiency of the process.

The table below provides examples of microwave-assisted synthesis of tetrazole analogs.

| Reactants | Conditions | Product Type | Time | Yield (%) | Reference |

| Thiourea, NaN₃, Cu(I) salt, Cs₂CO₃ | Microwave irradiation, solvent-free | 5-Substituted-1H-tetrazole | Short | High | rsc.org |

| Nitriles, NaN₃, Cu(II) catalyst, NMP | Microwave heating | 5-Substituted 1H-tetrazoles | 3-30 min | High | asianpubs.org |

| Primary alcohols/aldehydes, I₂, aq. NH₃, NaN₃ | Microwave irradiation | 5-Substituted 1H-tetrazoles | - | High | organic-chemistry.orglew.ro |

| Pyrazole-5-carbonyl chlorides, 5-amino-1H-tetrazole | Microwave irradiation | N-(1H-tetrazol-5-yl) pyrazole carboxamides | 20 min | 78-90 | researchgate.net |

This table presents a selection of data for analogous reactions and does not represent the direct synthesis of this compound.

Photochemical synthesis represents another innovative approach, utilizing light energy to drive chemical reactions. The photolysis of tetrazole derivatives can lead to the cleavage of the tetrazole ring, generating highly reactive intermediates such as nitrilimines. organic-chemistry.orgnih.gov These intermediates can be trapped in situ by various reagents to form new heterocyclic structures. For example, the UV-light mediated conversion of tetrazoles can generate nitrile imine dipoles which can be trapped by dipolarophiles to yield pyrazolines. nih.govthieme-connect.comworktribe.com This "photo-click" strategy offers a reagent-free method for the synthesis of complex molecules. nih.govthieme-connect.com

While the primary application of photochemistry in tetrazole chemistry often involves ring-cleavage and subsequent transformation, the possibility of photochemical N-alkylation exists. However, this is a less common approach compared to thermal methods. The photochemical synthesis of this compound would likely involve a specifically designed photosensitive precursor or a photochemically initiated radical reaction. The choice of solvent can be crucial in photochemical reactions, as it can influence the stability and reaction pathways of the photogenerated intermediates. organic-chemistry.org

Chemical Reactivity, Mechanistic Pathways, and Transformation Studies

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of 2-(2-Oxopropyl)-2H-tetrazole is crucial for predicting its behavior and designing synthetic strategies. The interplay between the aromatic tetrazole core and the reactive keto-functionalized side chain governs its chemical transformations.

Intramolecular Cyclization Pathways

While direct studies on the intramolecular cyclization of this compound are not extensively documented, the potential for such reactions exists given its structure. The active methylene (B1212753) group in the oxopropyl side chain, situated between a carbonyl group and the tetrazole ring, could theoretically be deprotonated under strong basic conditions. The resulting carbanion could, in principle, initiate an intramolecular nucleophilic attack. However, such a cyclization would necessitate the disruption of the stable aromatic tetrazole ring, making it an energetically unfavorable pathway.

More plausible intramolecular reactions could occur if the C-5 position of the tetrazole ring were functionalized. For instance, a nucleophilic group at C-5 could potentially react with the side-chain's electrophilic carbonyl carbon to form a fused bicyclic system. The formation of tetrazole rings through the cyclization of open-chain precursors, such as the reaction of amidrazones with nitrous acid or the cycloaddition of azides with nitriles, demonstrates the thermodynamic favorability of the aromatic tetrazole core, suggesting that reactions preserving this moiety are more likely. clockss.orgresearchgate.netnih.gov

Ring-Opening Reactions and Subsequent Rearrangements

The tetrazole ring, particularly when substituted at the N-2 position, is known to undergo characteristic ring-opening reactions upon thermal or photochemical stimulation. mdpi.comcolab.ws This represents a significant pathway for the transformation of this compound.

Formation of Nitrile Imines: The primary and most studied decomposition mechanism for 2,5-disubstituted tetrazoles involves the extrusion of a molecule of dinitrogen (N₂). wikipedia.org This process is not a simple fragmentation but a concerted electrocyclic ring-opening that leads to the formation of a highly reactive, transient intermediate known as a nitrile imine. colab.ws For this compound, this thermal or photochemical decomposition would yield the corresponding nitrile imine. These 1,3-dipolar species are not typically isolated but are trapped in situ via cycloaddition reactions with various dipolarophiles. wikipedia.orgnih.gov

Azidoimine Equilibrium: An alternative, though often less favorable, pathway is the ring-chain tautomerism between the tetrazole and an open-chain azidoimine form. This equilibrium is particularly relevant for 1-substituted tetrazoles but can also be influenced in 2-substituted systems by the presence of strongly electron-withdrawing groups, which can stabilize the open-chain isomer. wikipedia.org

The photodecomposition of tetrazole derivatives consistently involves the cleavage of the heterocyclic ring, with the specific nature of the resulting photoproducts being heavily dependent on the structure of the substituents. mdpi.com

Bond Formation and Cleavage Dynamics

The reactivity of this compound involves a dynamic interplay of bond cleavage and formation.

N-C Side Chain Cleavage: Studies on the closely related compound, 2-oxopropyl-5-nitro-1,2,3,4-tetrazole, under nitrating conditions (HNO₃/CH₃COOH/H₂O), have revealed a key degradation pathway. sciforum.net One of the major reactions is the cleavage of the N-CH₂ bond, which severs the oxopropyl side chain from the tetrazole ring, leading to the formation of the 5-nitrotetrazole anion. sciforum.net This indicates that the N-alkyl bond is susceptible to cleavage under specific acidic and oxidative conditions.

Ring Fragmentation: As discussed previously, the most significant bond cleavage event within the tetrazole ring itself is the concerted cleavage of the N-N and C-N bonds during thermal or photochemical decomposition, resulting in the release of stable N₂ gas. colab.wsacs.org

Bond Formation: Bond formation typically occurs in subsequent reactions of the intermediates formed from ring-opening. For instance, the nitrile imine generated can readily form new C-C and C-N bonds by reacting with alkenes, alkynes, or other unsaturated systems in [3+2] cycloaddition reactions. wikipedia.org Furthermore, functionalization at the C-5 position, typically by deprotonation with a strong base followed by reaction with an electrophile, leads to the formation of a new C-C or C-heteroatom bond. mdpi.com

Regioselectivity in Substitutions and Functionalizations of the Tetrazole Ring

The synthesis of this compound itself highlights the issue of regioselectivity. The alkylation of a 5-substituted-1H-tetrazole with an alkylating agent like 1-chloropropan-2-one typically yields a mixture of two regioisomers: the 1-alkyl and 2-alkyl products. mdpi.com The ratio of these isomers is influenced by several factors, including the nature of the substituent at C-5, the solvent, the counter-ion, and the reaction conditions. mdpi.com

Achieving high regioselectivity for the N-2 isomer, as in the title compound, often requires specialized synthetic methods rather than direct alkylation. Low-polarity solvents and the presence of bulky substituents at the C-5 position tend to favor the formation of the 2H-tautomer and, consequently, the N-2 alkylated product. mdpi.com

Modern synthetic strategies have been developed to provide regioselective access to 2H-tetrazoles:

Copper-Catalyzed Reactions: Copper(I) or Copper(II) catalysts have been successfully employed in the N-arylation of 5-substituted tetrazoles with arylboronic acids, showing high selectivity for the N-2 position. researchgate.net

Silver-Catalyzed Cycloadditions: A regioselective [3+2] cycloaddition between an arenediazonium salt and trimethylsilyldiazomethane, catalyzed by a silver salt, affords 2-aryl-2H-tetrazoles. nih.gov

Diazotization Methods: An alkylation reaction of monosubstituted tetrazoles using the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.org

| Method | Reactants | Catalyst/Reagent | Primary Product | Reference |

|---|---|---|---|---|

| Direct Alkylation | 5-Substituted Tetrazole + Alkyl Halide | Base (e.g., K₂CO₃) | Mixture of N-1 and N-2 isomers | mdpi.com |

| Cu-Catalyzed Arylation | 5-Substituted Tetrazole + Arylboronic Acid | Cu(II) | 2-Aryl-5-substituted-2H-tetrazole | researchgate.net |

| Ag-Catalyzed Cycloaddition | Arenediazonium Salt + Trimethylsilyldiazomethane | Silver Trifluoroacetate | 2-Aryl-2H-tetrazole | nih.gov |

| Diazotization Alkylation | 5-Substituted Tetrazole + Aliphatic Amine | NaNO₂ / Acid | 2,5-Disubstituted Tetrazole | organic-chemistry.org |

Isomerization and Tautomeric Equilibria of 2H-Tetrazole Derivatives

For tetrazoles that are unsubstituted on the nitrogen atoms, a dynamic equilibrium exists between two principal tautomeric forms: the 1H- and 2H-tetrazoles. wikipedia.org The position of this equilibrium is a critical factor that dictates the molecule's chemical and physical properties.

Prototropic Tautomerism: The equilibrium between 1H- and 2H-tetrazoles is influenced by the physical state, solvent polarity, and the electronic nature of substituents. mdpi.comresearchgate.net In the gas phase, the 2H-tautomer is generally the more stable form. wikipedia.orgacs.org In contrast, the 1H-tautomer is often favored in the solid state and in polar solvents. researchgate.net The introduction of bulky or electron-attracting substituents at the C-5 position tends to favor the 2H tautomer. mdpi.com While the oxopropyl group in this compound is fixed at the N-2 position, the principles of tautomerism are fundamental to its synthesis and the understanding of its parent compounds.

Conformational Isomerism: For derivatives like tetrazole acetic acid (TAA), which has a flexible side chain similar to this compound, multiple conformers exist for each tautomer. Computational studies on TAA have identified several unique minima on the potential energy surface. nih.gov The energy barriers to interconversion between these conformers are often low, especially for rotations around single bonds, meaning that the molecule may exist as a mixture of conformers in solution. nih.gov

| Tautomer | Conformer | Relative Energy (kJ mol⁻¹) | Key Feature | Reference |

|---|---|---|---|---|

| 1H-TAA | 1ccc | 0.00 | Most stable 1H-conformer | nih.gov |

| 1H-TAA | 1cct | High Energy | Differs by OH group rotation | nih.gov |

| 2H-TAA | 2pcc | ~0-8 | Most stable 2H-conformer | nih.gov |

| 2H-TAA | 2pct | High Energy | Differs by OH group rotation | nih.gov |

Relative energies of selected conformers of Tetrazole Acetic Acid (TAA), a structural analogue, as determined by computational methods. nih.gov

Azide-Tetrazole Isomerization: Another important isomeric relationship is the ring-chain isomerization between a tetrazole and its corresponding azide (B81097) form (an azidoimine). For most systems, the equilibrium lies heavily in favor of the cyclic tetrazole, which benefits from the stability conferred by its aromaticity. rsc.org This isomerization is generally easier to achieve than 1H/2H tautomerization. rsc.org

Stability and Degradation Pathways under Chemical Conditions

The 2H-tetrazole ring is considered a robust and stable aromatic system, a property that contributes to its widespread use in various applications, including pharmaceuticals where it often serves as a metabolically stable bioisostere for a carboxylic acid group. acs.orgresearchgate.net However, it is not inert and can undergo degradation under specific chemical conditions.

Thermal Stability: The aromatic character of the tetrazole ring imparts significant thermal stability. mdpi.com Decomposition typically requires high temperatures, proceeding via the ring-opening mechanism to eliminate N₂ and form a nitrile imine, as detailed in section 3.1.2. The activation energy for the thermolysis of the parent tetrazole has been calculated to be around 36.2 kcal/mol. acs.org

Chemical Degradation: While resistant to many reagents, the tetrazole system can be degraded under harsh conditions. As noted in the study of 2-oxopropyl-5-nitro-1,2,3,4-tetrazole, treatment with a nitrating mixture of nitric and acetic acid can lead to the cleavage of the N-C bond of the side chain. sciforum.net This reaction demonstrates a specific chemical vulnerability of N-alkylated tetrazoles. The reaction likely proceeds via attack of a nitrating agent at either the tetrazole ring, destabilizing the N-C bond, or at the active methylene group in the side chain.

| Condition | Compound System | Primary Degradation Pathway | Products | Reference |

|---|---|---|---|---|

| Thermolysis / Photolysis | General 2,5-Disubstituted Tetrazoles | Electrocyclic Ring Opening | Nitrile Imine + N₂ | colab.wswikipedia.org |

| Nitrating Acid (HNO₃/CH₃COOH) | 2-oxopropyl-5-nitro-tetrazole | N-C Side Chain Cleavage | 5-Nitrotetrazole Anion + Side Chain Fragments | sciforum.net |

| Biological Systems | General Tetrazole Derivatives | High Resistance | Generally stable (metabolically resistant) | acs.orgresearchgate.net |

The high nitrogen content and significant enthalpy of formation make tetrazole derivatives energetic materials, but their aromaticity provides a kinetic barrier to decomposition, rendering them relatively stable under normal conditions. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. For 2-(2-Oxopropyl)-2H-tetrazole, a full suite of NMR experiments would be required to unambiguously assign all proton, carbon, and nitrogen signals and to confirm the connectivity of the 2-oxopropyl substituent to the N2 position of the tetrazole ring.

Proton (¹H) NMR Spectroscopy for Structural AssignmentIn a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (CH₂) adjacent to the tetrazole ring and the carbonyl group would likely appear as a singlet. The methyl protons (CH₃) of the acetyl group would also produce a singlet. The proton attached to the carbon of the tetrazole ring (C-H) would appear as a singlet at a downfield chemical shift, characteristic of protons on electron-deficient aromatic rings.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| CH (tetrazole ring) | ~8.5-9.5 | Singlet |

| CH₂ (methylene) | ~5.0-6.0 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework AnalysisA ¹³C NMR spectrum would provide crucial information about the carbon skeleton. The carbonyl carbon (C=O) would be the most downfield signal. The carbon atom in the tetrazole ring would also have a characteristic chemical shift. The methylene and methyl carbons would appear at more upfield positions.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

|---|---|

| C=O (carbonyl) | ~200-210 |

| C (tetrazole ring) | ~150-160 |

| CH₂ (methylene) | ~60-70 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)To confirm the assignments from 1D NMR, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, although for this specific molecule with its isolated spin systems, it would be of limited use.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon or nitrogen atom, confirming the C-H and N-H (if any) connectivities.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies. A strong absorption band in the IR spectrum would be expected for the C=O (carbonyl) stretching vibration. The tetrazole ring would exhibit a series of characteristic stretching and bending vibrations.

Hypothetical IR and Raman Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | ~1710-1730 | Strong (IR) |

| C-H (tetrazole) | Stretch | ~3100-3150 | Medium |

| N=N, C=N (ring) | Stretch | ~1400-1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. Key fragmentation pathways would likely involve the loss of the acetyl group or cleavage of the side chain from the tetrazole ring.

Hypothetical Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]⁺ | 126.05 | Molecular Ion |

| [M - CH₃CO]⁺ | 83.04 | Loss of acetyl group |

The synthesis of various tetrazole derivatives often involves methods like the Ugi tetrazole reaction or the cycloaddition of azides with nitriles. nih.govej-chem.org The characterization of these compounds relies heavily on the spectroscopic techniques outlined above to confirm their structures. mdpi.comtubitak.gov.tr

Data Unavailablity for this compound

Comprehensive searches for specific empirical data on the chemical compound This compound have not yielded the necessary information to fulfill the requested analysis. Detailed experimental data regarding the X-ray diffraction for solid-state structure determination and elemental analysis for stoichiometric composition of this particular compound are not available in the public domain through the conducted searches.

While research exists for various other tetrazole derivatives, including their synthesis, characterization, and structural elucidation, these findings are not directly applicable to this compound. For instance, studies on compounds such as 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol and various 2-adamantyl-5-aryl-2H-tetrazoles provide detailed crystallographic and analytical data for those specific molecules but not for the subject of the present inquiry.

Without access to the primary crystallographic data—such as unit cell dimensions, space group, and atomic coordinates—and the results of elemental analysis, a scientifically accurate and detailed article on the "" of this compound, as per the specified outline, cannot be constructed. The generation of the requested data tables is therefore not possible.

Further research or de novo synthesis and analysis of the compound would be required to obtain the specific data necessary to address the prompt's requirements.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and associated properties of a given compound. For tetrazole derivatives, two of the most widely applied methods are the Hartree-Fock (HF) method and Density Functional Theory (DFT).

The Hartree-Fock (HF) method is an ab initio quantum chemistry method that provides an approximate solution to the time-independent Schrödinger equation. ub.edu It treats each electron as moving in an effective potential generated by the nucleus and the average field of all other electrons, without explicitly accounting for electron correlation. ub.edu The HF equations are typically solved iteratively using a self-consistent field (SCF) approach. ub.edu While computationally less demanding than more advanced methods, the neglect of electron correlation can limit its accuracy, especially for systems with complex electronic structures.

Analytic Hartree-Fock calculations have been successfully applied to various atomic and molecular systems to determine their ground states and electronic configurations. aps.org For many-electron atoms, the HF method provides a robust framework for study. ub.edu Although specific HF calculations for 2-(2-Oxopropyl)-2H-tetrazole are not prominently featured in the literature, the method is generally applicable to heterocyclic systems for obtaining initial geometric and electronic property estimates.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. scispace.com Unlike the wave-function-based HF method, DFT is based on the electron density, which simplifies the calculation of the system's energy. scispace.com DFT includes effects of electron correlation at a significantly lower computational cost than traditional correlated ab initio methods, often providing a better balance between accuracy and computational expense.

DFT studies have been extensively applied to various tetrazole derivatives to investigate their structural, electronic, and vibrational properties. unlp.edu.arnih.govresearchgate.net A comprehensive investigation of the ground state structural and electronic properties of a similar compound, 5-(4-chlorophenyl)-1H-tetrazole, was performed using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net Such studies are crucial for understanding the molecule's stability, reactivity, and potential applications. DFT calculations are also used to simulate spectra and determine thermodynamic parameters, providing a powerful tool for connecting molecular structure to observable properties. ijcce.ac.ir

Molecular Orbital (MO) Analysis and Electronic Structure

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. allsubjectjournal.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. allsubjectjournal.com

For tetrazole derivatives, DFT calculations are commonly used to determine the energies and distributions of these frontier molecular orbitals. researchgate.net In a theoretical study of 5-(4-chlorophenyl)-1H-tetrazole, the HOMO and LUMO energies were calculated to understand the electronic and chemical reactive properties of the molecule. researchgate.net The distribution of these orbitals reveals the regions of the molecule that are electron-rich and electron-poor. The introduction of different substituents can drastically change the molecular orbital configuration and energy levels. nih.gov

Table 1: Calculated Electronic Properties of a Related Tetrazole Derivative Data for 5-(4-chlorophenyl)-1H-tetrazole, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value |

| HOMO Energy | -8.11 eV |

| LUMO Energy | -1.56 eV |

| HOMO-LUMO Gap (ΔE) | 6.55 eV |

| Ionization Potential (I) | 8.11 eV |

| Electron Affinity (A) | 1.56 eV |

| Global Hardness (η) | 3.27 eV |

| Chemical Potential (μ) | -4.83 eV |

| Global Electrophilicity (ω) | 3.57 eV |

| Source: Adapted from Boopathi et al. (2015). researchgate.net |

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. rsc.orgescholarship.org One common approach involves the use of Molecular Electrostatic Potential (MEP) maps. The MEP illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). allsubjectjournal.com This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.net

For tetrazoles, reactivity can be complex. For instance, the reaction of 5-arylfuran-2-carbonyl chlorides with 5-(2-furyl)-1H-tetrazole is proposed to proceed through the formation of a 2-acyl-2H-tetrazole intermediate, which then undergoes decomposition with the elimination of a nitrogen molecule to form an oxadiazole. researchgate.net This suggests that the 2-position of the tetrazole ring is a reactive site for acylation, a relevant consideration for this compound. The stability of the tetrazole ring and its substituents, as determined by methods like Natural Bond Orbital (NBO) analysis, also provides insight into its reactivity. NBO analysis can reveal key stabilizing interactions, such as hyperconjugation and charge delocalization, within the molecule. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of a molecule are critical to its function and interactions. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. unlp.edu.ar For substituted tetrazoles, both theoretical calculations and experimental methods like X-ray crystallography are used to determine the preferred conformations. unlp.edu.arresearchgate.netresearchgate.net

A study on a closely related compound, (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, revealed that the tetrazole and phenyl rings are coplanar, while the acetate (B1210297) group attached to the N2 position is oriented perpendicularly to this plane. unlp.edu.ar This conformational preference is influenced by electronic delocalization within the tetrazole ring, as revealed by NBO analysis. unlp.edu.ar It is plausible that this compound would adopt a similar conformation, with the oxopropyl group oriented out of the plane of the tetrazole ring.

Intermolecular interactions, such as hydrogen bonding and π–π stacking, play a significant role in the solid-state structure of tetrazole derivatives. tudublin.ienih.gov Analysis of the Cambridge Structural Database (CSD) shows that the nitrogen atoms of the tetrazole ring frequently participate in hydrogen bonds, and the ring itself can engage in π–π stacking interactions with other aromatic systems. nih.gov

Calculation of Energetic and Thermodynamic Properties (e.g., Heat of Formation)

The calculation of energetic and thermodynamic properties, such as the heat of formation (ΔfH°), is essential for assessing the stability and energy content of a compound. High-nitrogen compounds like tetrazoles are known for their high positive heats of formation. Thermodynamic parameters can be calculated using both empirical methods, like the Joback method, and more rigorous quantum chemical calculations. ijcce.ac.irchemeo.com

Table 2: Selected Thermodynamic Properties of Parent 1H-Tetrazole and a Calculated Substituent

| Compound/Substituent | Property | Value | Unit | Source |

| 1H-Tetrazole | Enthalpy of formation of gas (ΔfH°gas) | 234.3 ± 4.2 | kJ/mol | NIST nist.gov |

| 1H-Tetrazole | Enthalpy of sublimation (ΔsubH) | 89.1 ± 2.1 | kJ/mol | NIST nist.gov |

| 2-Oxopropyl (radical) | Enthalpy of formation of gas (ΔfH°gas) | -162.02 | kJ/mol | Cheméo (Joback Method) chemeo.com |

| 2-Oxopropyl (radical) | Standard Gibbs free energy of formation (ΔfG°) | -102.16 | kJ/mol | Cheméo (Joback Method) chemeo.com |

Research on Functionalization and Derivative Chemistry of 2 2 Oxopropyl 2h Tetrazole

Synthesis of Analogs with Modifications to the Oxopropyl Side Chain

The oxopropyl side chain of 2-(2-Oxopropyl)-2H-tetrazole is a prime target for functionalization due to the reactivity of the ketone group. Various classical carbonyl reactions can be employed to introduce a wide range of functional groups, leading to a diverse library of analogs.

Common modifications include the formation of oximes, hydrazones, and thiosemicarbazones. The synthesis of oximes from carbonyl compounds is a well-established reaction, often proceeding by refluxing an alcoholic solution of the carbonyl compound with hydroxylamine (B1172632) hydrochloride and a base like pyridine. nih.gov More environmentally friendly methods, such as grindstone chemistry using bismuth(III) oxide, have also been developed, offering excellent yields and shorter reaction times without the need for a solvent. nih.gov

The Wittig reaction offers another avenue for modifying the oxopropyl side chain by converting the ketone into an alkene. organic-chemistry.orgiitk.ac.inmasterorganicchemistry.compressbooks.pub This reaction involves the use of a phosphorus ylide and is highly versatile for creating carbon-carbon double bonds. iitk.ac.inmasterorganicchemistry.compressbooks.pub The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Furthermore, the ketone can be transformed into various heterocyclic systems. For instance, reaction with thiosemicarbazide (B42300) can lead to the formation of thiosemicarbazones, which are versatile intermediates for synthesizing other heterocyclic compounds. nih.gov

Table 1: Examples of Reactions for Modifying the Oxopropyl Side Chain

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Oxime Formation | Hydroxylamine hydrochloride, Bismuth(III) oxide, grinding at room temperature. nih.gov | 2-(2-(Hydroxyimino)propyl)-2H-tetrazole |

| Wittig Reaction | Phosphorus ylide (e.g., (triphenylphosphoranylidene)methane), suitable solvent. organic-chemistry.orgiitk.ac.inmasterorganicchemistry.compressbooks.pub | 2-(2-Methylenepropyl)-2H-tetrazole |

| Thiosemicarbazone Formation | Thiosemicarbazide, acidic or basic catalyst, reflux in ethanol. nih.gov | 2-(2-(Thiosemicarbazono)propyl)-2H-tetrazole |

| Hydrazone Formation | Hydrazine or substituted hydrazines, acidic catalyst, reflux in ethanol. | 2-(2-Hydrazonopropyl)-2H-tetrazole |

Introduction of Diverse Substituents onto the Tetrazole Ring

The tetrazole ring itself can be functionalized, most commonly at the C5 position. The synthesis of 5-substituted-2H-tetrazoles often involves the [3+2] cycloaddition of an azide (B81097) source with a nitrile. rsc.orgbohrium.comnih.gov For instance, zinc bromide has been shown to catalyze the synthesis of 5-substituted tetrazoles from DNA-conjugated nitriles and sodium azide, a method that could be adapted for other nitrile precursors. rsc.org

Alkylation of 5-substituted tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted isomers. nanomedicine-rj.com However, regioselective methods for the synthesis of 2,5-disubstituted tetrazoles have been developed. One-pot reactions of aryldiazonium salts with amidines followed by oxidative ring closure with iodine/potassium iodide provide a direct route to these compounds under mild conditions. organic-chemistry.org Another approach involves the N2-arylation of 5-substituted tetrazoles using arylboronic acids in the presence of a copper catalyst. organic-chemistry.orgrsc.org The adamantylation of 5-aryl-NH-tetrazoles in sulfuric acid has been shown to proceed exclusively at the N-2 position. nih.gov

Table 2: Selected Methods for the Synthesis of 2,5-Disubstituted Tetrazoles

| Method | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| One-pot from aryldiazonium salts and amidines | I2/KI, basic conditions, room temperature | 2,5-Disubstituted tetrazoles | organic-chemistry.org |

| N2-arylation of 5-substituted tetrazoles | Arylboronic acids, [Cu(OH)(TMEDA)]2Cl2 | 2-Aryl-5-substituted-tetrazoles | organic-chemistry.orgrsc.org |

| Adamantylation | Adamantan-1-ol, H2SO4 | 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles | nih.gov |

| From nitriles and azides | Zinc bromide, sodium azide | 5-Substituted tetrazoles | rsc.org |

Development of Hybrid Chemical Scaffolds Containing the 2H-Tetrazole Moiety

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity. udel.edu The this compound scaffold is a suitable candidate for creating such hybrid molecules.

One example is the synthesis of tetrazole-thiazole hybrids. This can be achieved by first converting a substituted 1H-tetrazole into a phenacyl bromide derivative, which then reacts with a thiosemicarbazone to form the thiazole (B1198619) ring. nih.gov This approach allows for the linkage of the tetrazole moiety to other heterocyclic systems, potentially leading to compounds with novel properties. The synthesis of tricyclic and tetracyclic lactone derivatives containing other heterocyclic systems has also been reported, showcasing the versatility of creating complex fused-ring systems. mdpi.com

Exploitation of Bioisosteric Relationships for Novel Chemical Design (without biological activity implications)

In medicinal chemistry, the tetrazole ring is often considered a bioisostere of the carboxylic acid group. nih.govnih.govresearchgate.net This is because they share similar pKa values and spatial arrangements of their hydrogen bond donors and acceptors. cambridgemedchemconsulting.com The replacement of a carboxylic acid with a tetrazole can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. researchgate.net

While not discussing biological activity, the chemical principle of bioisosterism can be a powerful tool in the design of new analogs of this compound. For instance, one could envision replacing the oxopropyl side chain with a group that is a bioisostere of a different functional group, or modifying the substituents on the tetrazole ring based on known bioisosteric replacements. For example, 1,2,3-triazoles have been investigated as bioisosteres for tetrazoles. nih.gov This strategy allows for the systematic exploration of chemical space around the core scaffold.

Preparation of Coordination Compounds with Tetrazole Ligands

The nitrogen atoms of the tetrazole ring are excellent coordinating agents for metal ions, leading to the formation of a wide variety of coordination complexes and metal-organic frameworks (MOFs). nih.govunimi.itscielo.br The coordination can occur through different nitrogen atoms of the tetrazole ring, leading to diverse structural motifs, including one-, two-, and three-dimensional polymers. nih.gov

Table 3: Examples of Metal Complexes with Tetrazole-Containing Ligands

| Metal Ion | Ligand Type | Resulting Structure | Reference |

|---|---|---|---|

| Zn(II) | Bifunctional tetrazole-carboxylate | 2D and 1D layer structures | nih.gov |

| Co(II), Ni(II) | Tetrazole-carboxylate with pyridine | 1D chain structures | scielo.br |

| Fe(III), Cr(III), Al(III), Zn(II) | β-diketone with tetrazolyl groups | Chelate complexes and 2D coordination polymers | unimi.it |

Future Directions and Emerging Research Avenues

Advanced Catalytic Approaches for Sustainable Synthesis

The synthesis of 2,5-disubstituted tetrazoles, such as 2-(2-Oxopropyl)-2H-tetrazole, is a focal point for the development of sustainable and efficient chemical processes. Traditional methods often involve harsh reaction conditions, toxic reagents, and the formation of isomeric mixtures that are challenging to separate. To address these limitations, researchers are exploring advanced catalytic approaches that offer higher yields, improved regioselectivity, and a reduced environmental footprint.

Recent advancements in catalysis have demonstrated the potential of both metal-catalyzed and metal-free systems for the synthesis of 2,5-disubstituted tetrazoles. asianpubs.org For instance, copper-catalyzed cross-coupling reactions of N-H free tetrazoles with boronic acids, using environmentally safe oxidizers like O₂, present a green and atom-efficient route. asianpubs.org This method is advantageous due to its mild reaction conditions and the avoidance of hazardous additives. asianpubs.org Furthermore, the development of heterogeneous catalysts, such as silica (B1680970) sulfuric acid, offers a cost-effective and operationally simple protocol for the [3+2] cycloaddition of nitriles and sodium azide (B81097), a foundational step in tetrazole synthesis. nih.gov These catalysts can be easily recovered and reused, aligning with the principles of green chemistry. ajgreenchem.com

Future research in this area will likely focus on the development of novel nanocatalysts and bifunctional catalysts that can facilitate the one-pot synthesis of this compound from readily available starting materials. rsc.org The goal is to design catalytic systems that not only promote the desired reaction but also control the regioselectivity of the alkylation step, favoring the formation of the 2-substituted isomer. The use of flow chemistry, coupled with real-time process analytics, is another promising avenue for the intensified and continuous synthesis of tetrazole derivatives, offering enhanced safety, efficiency, and scalability. researchgate.net

A comparative table of various catalytic approaches for the synthesis of substituted tetrazoles is presented below:

| Catalyst System | Reaction Type | Advantages | Reference |

| Copper(II) Complex | [3+2] Cycloaddition | High yields, safer, greener conditions | jchr.org |

| Cobalt(II) Complex | [3+2] Cycloaddition | Efficient, homogeneous catalysis | nih.govacs.org |

| Silica Sulfuric Acid | [3+2] Cycloaddition | High conversion, simple, cost-effective | nih.gov |

| Cu₂O | Cross-Coupling | Mild conditions, green, atom-efficient | asianpubs.org |

| Metal-Free (I₂/KI) | Oxidative Cyclization | Mild conditions, short reaction time | acs.orgacs.org |

| Nanocatalysts | Various | High efficiency, reusability, green | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

For the synthesis of this compound, ML models can be trained on data from similar tetrazole alkylation reactions to predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) that would favor the formation of the desired 2-substituted product. nih.govrsc.org These models can take into account various molecular descriptors of the reactants and reagents to make accurate predictions. nih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources. mdpi.com

The development of user-friendly software suites that integrate these AI and ML tools will be crucial for their widespread adoption by synthetic chemists. arxiv.org As these technologies mature, they will play an increasingly important role in the design and optimization of synthetic routes for complex molecules like this compound.

Novel Spectroscopic Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety. For the synthesis of this compound, novel spectroscopic techniques for in-situ monitoring are being explored to provide valuable insights into the reaction progress and the formation of different isomers.

Raman spectroscopy has emerged as a powerful tool for the in-situ monitoring of tetrazole formation. daneshyari.comacs.org It allows for the tracking of key vibrational modes of reactants, intermediates, and products throughout the course of the reaction without the need for sample extraction. daneshyari.comacs.org For instance, the disappearance of the azide stretching frequency and the appearance of characteristic tetrazole ring vibrations can be monitored to determine the reaction kinetics and endpoint. daneshyari.com This technique is particularly useful for studying reactions at solid-liquid interfaces and under high-pressure conditions. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the analysis of tetrazole derivatives, especially for distinguishing between the 1- and 2-substituted isomers. thieme-connect.desci-hub.ru While traditionally an offline technique, advancements in flow-NMR and the development of compact NMR spectrometers are making in-situ monitoring more accessible. In-situ NMR can provide detailed structural information about the species present in the reaction mixture, allowing for the quantification of isomeric ratios as the reaction progresses. mdpi.comacs.org The chemical shifts of the tetrazole ring carbons and nitrogens are particularly sensitive to the substitution pattern, providing a clear distinction between the 1,5- and 2,5-disubstituted isomers. thieme-connect.deacs.org

The combination of multiple in-situ spectroscopic techniques, such as Raman, FTIR, and NMR, can provide a comprehensive understanding of the reaction system. researchgate.netacs.org This multi-faceted approach, often referred to as Process Analytical Technology (PAT), is crucial for the development of robust and well-controlled synthetic processes for compounds like this compound.

Exploration of this compound in Material Science Applications (e.g., high-nitrogen materials, propellants, without safety profiles)

The high nitrogen content and inherent energetic nature of the tetrazole ring make it a valuable building block for the development of advanced materials, particularly in the field of high-nitrogen materials and propellants. wikipedia.orgnih.gov While the safety profile of this compound is not discussed here, its structural features suggest potential for exploration in these applications.

High-nitrogen materials are of great interest for their ability to release large amounts of energy and generate nitrogen gas upon decomposition, making them suitable for use in gas generators and as energetic components in propellants. wikipedia.orgmdpi.com The presence of the tetrazole ring in this compound contributes significantly to its nitrogen content. Further functionalization of the oxopropyl side chain could lead to the synthesis of even more nitrogen-rich derivatives with tailored energetic properties. Research in this area focuses on creating compounds with a high heat of formation and a favorable oxygen balance, which are key parameters for energetic performance. rsc.org

In the context of propellants, tetrazole derivatives are being investigated as potential replacements for traditional energetic materials. wikipedia.orgmdpi.com They offer the advantage of producing environmentally benign combustion products, primarily nitrogen gas and water. wikipedia.org The specific impulse of a propellant, a measure of its efficiency, is directly related to the energy released and the molar mass of the exhaust gases. The high nitrogen content of tetrazoles contributes favorably to these properties. The 2-substituted nature of this compound could also influence its thermal stability and combustion behavior, which are critical factors for propellant formulations. Future research could involve the synthesis and characterization of this compound and its derivatives as potential ingredients in solid propellant formulations, evaluating their energetic performance and combustion characteristics. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(2-Oxopropyl)-2H-tetrazole, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or cycloaddition reactions. For example, coupling reactions under metal-free conditions using bases like KCO in polar solvents (e.g., DMF) at 70–80°C can achieve regioselective synthesis . Optimization includes adjusting stoichiometry, using PEG-400 as a green solvent to enhance solubility, and monitoring reaction progress via TLC. Catalysts like Bleaching Earth Clay (pH 12.5) improve efficiency by reducing side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Look for absorption bands at ~2500–2600 cm (N-H stretching in tetrazole) and ~1700 cm (C=O from the oxopropyl group) .

- H NMR : Key signals include δ 2.1–2.5 ppm (methyl protons of the oxopropyl group) and δ 8.0–9.0 ppm (tetrazole ring protons). C NMR should show peaks at ~180–190 ppm (C=O) and ~150–160 ppm (tetrazole carbons) .

- Mass Spectrometry : Confirm molecular ion peaks matching the molecular formula (CHNO).

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under inert atmospheres (N) at 4°C show minimal degradation over 48 hours. Avoid prolonged exposure to light or moisture to prevent tautomerization or decomposition .

Advanced Research Questions

Q. How does the choice of base influence regioselectivity in the synthesis of 2H-tetrazole derivatives?

- Methodological Answer : Strong bases (e.g., DBU) favor the formation of 2H-tetrazole isomers by deprotonating intermediates, while weaker bases (e.g., EtN) may lead to 1H-tetrazole by-products. Microwave-assisted reactions enhance regioselectivity by accelerating kinetics, as demonstrated in coupling reactions with glycopyranosyl tosylhydrazones . Computational studies (DFT) can predict regiochemical outcomes by analyzing transition-state energies .

Q. What mechanistic pathways explain contradictions in cycloaddition reactions involving this compound?

- Methodological Answer : Discrepancies often arise from competing [3+2] vs. [2+3] cycloaddition mechanisms. Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., N-tetrazole) can differentiate pathways. For example, H-N HMBC NMR traces nitrogen migration patterns, resolving ambiguities in azide-alkyne cycloadditions .

Q. How can this compound be integrated into bioactive molecule synthesis, and what are the key challenges?

- Methodological Answer : The oxopropyl group enhances hydrogen-bonding interactions in drug targets. A case study involves synthesizing 5-((2-aryloxy)ethyl)thio-tetrazoles as protease inhibitors. Challenges include minimizing off-target reactivity via protecting group strategies (e.g., Boc for tetrazole NH) and optimizing pharmacokinetics using logP calculations .

Q. What strategies address discrepancies in spectroscopic data interpretation for tetrazole derivatives?

- Methodological Answer : Contradictions in H NMR assignments (e.g., overlapping peaks) can be resolved by 2D techniques (COSY, HSQC). For example, HSQC correlates C signals with adjacent protons, clarifying ambiguities in oxopropyl vs. tetrazole ring environments. X-ray crystallography provides definitive structural validation .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound in laboratories?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Dispose of waste via approved hazardous waste programs, as tetrazoles may release toxic HN gas under acidic conditions. Consult Safety Data Sheets (SDS) for emergency measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.